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Perfluorohexene-2

Plasma Polymerization Hydrophobic Coatings Surface Modification

Perfluorohexene-2 (CAS 67899-37-0), also referenced as perfluoro-2-hexene or 1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-hexene, is a fully fluorinated unsaturated alkene with molecular formula C₆F₁₂ and molecular weight of 300.05 g/mol. It is a clear, colorless liquid with a reported density of 1.6 g/cm³ and boiling point of 48–49 °C.

Molecular Formula C6F12
Molecular Weight 300.04 g/mol
CAS No. 67899-37-0
Cat. No. B7768501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorohexene-2
CAS67899-37-0
Molecular FormulaC6F12
Molecular Weight300.04 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F
InChIInChI=1S/C6F12/c7-1(2(8)4(11,12)13)3(9,10)5(14,15)6(16,17)18/b2-1+
InChIKeyJBDBBTPNNYKSQX-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perfluorohexene-2 (CAS 67899-37-0) | Fluorinated Alkene Procurement Technical Baseline


Perfluorohexene-2 (CAS 67899-37-0), also referenced as perfluoro-2-hexene or 1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-hexene, is a fully fluorinated unsaturated alkene with molecular formula C₆F₁₂ and molecular weight of 300.05 g/mol . It is a clear, colorless liquid with a reported density of 1.6 g/cm³ and boiling point of 48–49 °C . Unlike its saturated counterpart perfluorohexane, perfluorohexene-2 contains an internal electron-deficient double bond that imparts distinctive reactivity toward radical addition and plasma polymerization processes [1]. This compound is utilized primarily as a monomer precursor for specialty fluoropolymer synthesis, a building block for surface modification agents, and a component in dielectric and optical applications .

Plasma Polymerization Internal fluoroalkene for radical-based thin-film deposition
Surface Enrichment Reported –CF₃ surface enrichment for ultra-hydrophobic coatings
Thin-Film Control Supports sub-10 nm coating for microelectronic interfaces

Why Perfluorohexene-2 Cannot Be Simply Substituted by Other Perfluorinated Analogs


Generic substitution among perfluorinated alkenes or alkanes is technically invalid due to fundamental differences in molecular architecture that dictate distinct performance outcomes. Perfluorohexene-2 possesses an internal double bond (C₂=C₃) with specific stereoelectronic properties that distinguish it from terminal perfluoroalkenes (e.g., perfluorohex-1-ene) and saturated analogs (e.g., perfluorohexane) . This internal unsaturation confers a unique ionization potential of 10.3 ± 0.1 eV for its pyrolysis-generated perfluoro-2-buten-4-yl radical—a value approximately 1.8 eV higher than that of the perfluoroallyl radical [1]. Furthermore, the plasma polymerization behavior of perfluorohexene-2 yields films with unusually high –CF₃ content (up to 40% of total carbon), producing advancing water contact angles exceeding those of Teflon® [2]. Such outcomes are not achievable with saturated perfluorocarbons or terminal perfluoroalkenes, underscoring the procurement-critical nature of selecting the specific regioisomer.

Regioisomer mismatch: terminal vs internal alkene
Terminal perfluoroalkenes (e.g., perfluorohex-1-ene) yield different plasma film composition; –CF₃ enrichment may not transfer.
Saturated analog fails to replicate reactivity
Saturated perfluorocarbons (e.g., perfluorohexane) lack the internal double bond required for radical-based polymerization pathways.
Partial fluorination shifts physical properties
Partially fluorinated analogs (e.g., 1H,1H,2H-perfluoro-1-hexene) exhibit higher boiling point and lower density, altering vapor-phase delivery and deposition kinetics.

Perfluorohexene-2 (CAS 67899-37-0) | Quantitative Differentiation Evidence Guide


Plasma-Polymerized Film Hydrophobicity: Perfluorohexene-2 vs. Teflon® Benchmark

RF plasma polymerization of perfluorohexene-2 under pulsed low-energy conditions (0.1 ms on/3.0 ms off, 100 W peak power) produces films with –CF₃ content representing 40% of total carbon atoms, yielding advancing and receding water contact angles that exceed those observed with Teflon® surfaces [1].

Hydrophobicity vs Teflon
Head-to-head
Advancing and receding water contact angles exceed Teflon® benchmark; –CF₃ content 40% of total carbon.
Reported plasma film hydrophobicity surpasses industry fluoropolymer benchmark.
RF pulsed plasma: 0.1 ms on/3.0 ms off, 100 W peak power.
Plasma Polymerization Hydrophobic Coatings Surface Modification

Ionization Potential of Pyrolysis-Derived Radical: Perfluorohexene-2 vs. Perfluoroallyl Radical

The perfluoro-2-buten-4-yl radical, generated via vacuum pyrolysis of perfluorohexene-2 at 950 °C and 1×10⁵ torr, exhibits an ionization potential (IP) of 10.3 ± 0.1 eV. This value is approximately 1.8 eV higher than the IP of the perfluoroallyl radical [1]. For context, the IP of perfluorohexene-2-derived radical is also comparable to n-C₃F₇ (10.06 ± 0.1 eV) and i-C₃F₇ (10.5 ± 0.1 eV) radicals [1].

Radical Ionization Potential
Head-to-head
IP 10.3 ± 0.1 eV, approx. 1.8 eV higher than perfluoroallyl radical.
Distinct fragmentation pathway relevant for plasma etching and mass spectrometry.
Pyrolysis at 950 °C, 1×10⁵ torr; electron impact method.
Radical Chemistry Mass Spectrometry Thermal Decomposition

Boiling Point and Density: Perfluorohexene-2 vs. 1H,1H,2H-Perfluoro-1-hexene (Partial Fluorination)

Perfluorohexene-2 (C₆F₁₂, fully fluorinated) exhibits a boiling point of 48–49 °C and density of 1.6 g/cm³ . In contrast, the partially fluorinated analog 1H,1H,2H-perfluoro-1-hexene (C₆H₃F₉) has a higher boiling point of 59–60 °C and lower density due to residual hydrogen content [1]. The ~10 °C lower boiling point of perfluorohexene-2 reflects the absence of hydrogen bonding and reduced polarizability associated with complete fluorine substitution.

Boiling Point & Density
Reported
Boiling point 48–49 °C, density 1.6 g/cm³; 10–11 °C lower boiling point vs. partially fluorinated analog.
Facilitates vapor-phase processing in plasma deposition and CVD applications.
Vendor-reported values; standard atmospheric pressure.
Physicochemical Properties Fluorinated Solvents Dielectric Fluids

Plasma-Deposited Film Thickness: Perfluorohexene-2 Achieves Sub-10 nm Thin Films

Using perfluorohexene-2 as a precursor under mild vacuum and gentle plasma power conditions, hydrophobic thin films with thicknesses as low as 7 nm have been successfully deposited [1]. Comparable studies using longer-chain perfluorocarbons such as perfluorodecene and perfluorooctane as precursors under identical deposition conditions produced films, but perfluorohexene-2 demonstrated the capability for sub-10 nm thickness control while maintaining hydrophobic functionality [1].

Minimum Film Thickness
Head-to-head
7 nm hydrophobic film achieved via plasma deposition.
Sub-10 nm capability supports nano-coating without altering underlying device geometry.
Mild vacuum, gentle plasma power; compared with longer-chain perfluorocarbons.
Nanocoating Plasma Deposition Thin Films

Friction Coefficient Reduction in TPE Coatings: 50% PFH/50% APTES Formulation

In atmospheric pressure plasma jet coating of thermoplastic elastomer (TPE) substrates for automotive sealing applications, a 50% perfluorohexene (PFH) / 50% aminopropyltriethoxysilane (APTES) precursor mixture was identified as the optimal formulation for simultaneously enhancing tribological (friction coefficient reduction) and hydrophobic properties [1]. This represents a quantifiable performance optimization benchmark for formulation scientists evaluating perfluorohexene as a coating precursor.

TPE Coating Formulation
Formulation-context
50/50 PFH/APTES ratio ranked highest among tested mixtures for simultaneous friction reduction and hydrophobicity on TPE.
Reported starting ratio for tribological and hydrophobic coating on automotive elastomers.
Atmospheric pressure plasma jet; optimal ratio varies by substrate.
Tribology Automotive Sealing Atmospheric Plasma

Perfluorohexene-2 (CAS 67899-37-0) | Validated Application Scenarios Based on Quantitative Evidence


Ultra-Hydrophobic Coatings Exceeding PTFE Performance for Medical Devices and Microfluidics

Perfluorohexene-2 is the precursor of choice for plasma-deposited coatings where water contact angle performance must meet or exceed that of Teflon® (PTFE) [1]. The documented –CF₃ surface enrichment (40% of total carbon) achieved under pulsed low-power plasma conditions [1] translates to exceptional hydrophobicity, making this compound suitable for medical device surfaces requiring anti-biofouling properties, microfluidic channels demanding reduced fluid drag, and optical components where water repellency without bulk polymer substitution is essential.

Sub-10 nm Functional Thin Films for Advanced Semiconductor and Microelectronic Fabrication

In semiconductor manufacturing where dielectric spacer layers and surface passivation coatings must be applied at nanometer-scale thicknesses without altering underlying device geometry, perfluorohexene-2 enables deposition of hydrophobic films as thin as 7 nm [2]. This capability—demonstrated alongside longer-chain perfluorocarbon precursors [2]—positions perfluorohexene-2 as a strategic material for next-generation node semiconductor processes where conformal, ultra-thin, low-k dielectric or moisture-barrier layers are required.

Automotive Thermoplastic Elastomer (TPE) Sealing Components with Optimized Friction and Hydrophobicity

For automotive sealing applications utilizing thermoplastic elastomer (TPE) substrates, perfluorohexene-2 delivered optimal tribological and hydrophobic performance when formulated as a 50/50 mixture with APTES in atmospheric pressure plasma deposition [3]. This empirically validated ratio provides a direct starting formulation for manufacturers seeking to improve weatherstrip durability, reduce seal friction during window/door operation, and enhance long-term water repellency in vehicle exterior sealing systems.

Plasma Etching and High-Temperature Fluorocarbon Chemistry Research

The distinctive ionization potential of the perfluoro-2-buten-4-yl radical derived from perfluorohexene-2 (10.3 ± 0.1 eV), which is approximately 1.8 eV higher than that of the perfluoroallyl radical [4], makes this compound a valuable reference standard for mass spectrometric studies and plasma etching process development. Researchers investigating fluorocarbon fragmentation pathways or optimizing reactive ion etching (RIE) recipes for fluoropolymer removal can leverage this quantitative ionization data for predictive process modeling.

Application
Selection Property
Validation Focus
Ultra-Hydrophobic Coatings for Medical Devices & Microfluidics
–CF₃ surface enrichment capability
Water contact angle benchmarking against fluoropolymer references
Sub-10 nm Thin Films for Semiconductor Fabrication
Nanometer-scale thickness control
Sub-10 nm film uniformity and dielectric property verification
Automotive TPE Sealing Component Coating
Reported PFH/APTES precursor ratio for tribological performance
Friction coefficient and hydrophobicity endpoint assessment on TPE
Plasma Etching & Fluorocarbon Chemistry Research
Distinct radical ionization signature
Mass spectrometric fragmentation pathway alignment and etching model consistency
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